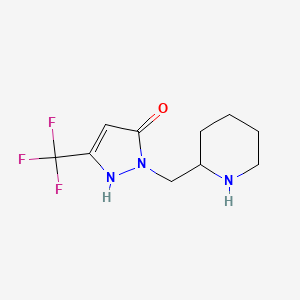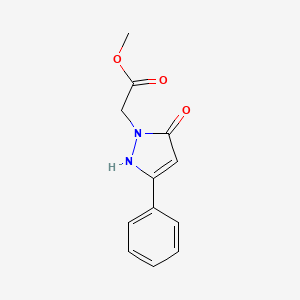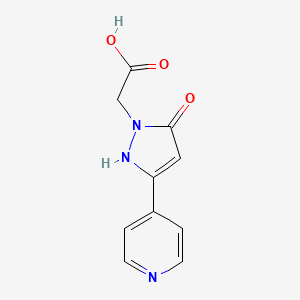![molecular formula C12H21ClN2OS B1484105 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one CAS No. 2098048-50-9](/img/structure/B1484105.png)
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one
説明
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a chemical compound with a molecular weight of 239.1 . It is a powder at room temperature . The IUPAC name for this compound is 1,4-bis(chloroacetyl)piperazine .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a powder at room temperature . It has a melting point of 135-138°C .科学的研究の応用
1. Antibacterial Activity of Piperazin-1-yl Derivatives
- Application Summary: Piperazin-1-yl derivatives, which share a similar structure with the compound you mentioned, have been synthesized and evaluated for their antibacterial activity . These compounds were designed and synthesized through a multi-step procedure .
- Methods of Application: The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . They were also screened for their antibacterial activity by the agar diffusion method .
- Results: Three of the synthesized compounds were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
2. Synthesis of Antidepressant Molecules
- Application Summary: Piperazine derivatives, which are structurally similar to the compound you mentioned, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
- Methods of Application: The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
3. Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary: Piperazine derivatives can be used as derivatization reagents for the carboxyl groups on peptides . This can be useful in the spectrophotometric analysis of phosphopeptides .
- Methods of Application: The compound is used to derivatize the carboxyl groups present on peptides . This can enhance the detection and analysis of these peptides in spectrophotometric assays .
- Results: The use of piperazine derivatives as derivatization reagents can improve the sensitivity and accuracy of spectrophotometric assays for peptides .
4. Synthesis of Dopamine and Serotonin Antagonists
- Application Summary: 3- (Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
- Methods of Application: The synthesis of these compounds involves multi-step procedures . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
- Results: These compounds have shown promising results as dopamine and serotonin antagonists, indicating their potential use in the treatment of various psychiatric disorders .
5. Antiviral Activity of Piperazine Derivatives
- Application Summary: Piperazine derivatives have a wide range of biological activities, including antiviral activity . These compounds can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .
- Methods of Application: The antiviral activity of these compounds is typically evaluated using cell-based assays . These assays measure the ability of the compounds to inhibit viral replication in infected cells .
6. Anti-HIV-1 Activity of Piperazine Derivatives
- Application Summary: Piperazine derivatives have been found to exhibit anti-HIV-1 activity . These compounds can inhibit the replication of HIV-1, the virus that causes AIDS .
- Methods of Application: The anti-HIV-1 activity of these compounds is typically evaluated using cell-based assays . These assays measure the ability of the compounds to inhibit HIV-1 replication in infected cells .
Safety And Hazards
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is classified as a danger according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXHYFVBLVUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



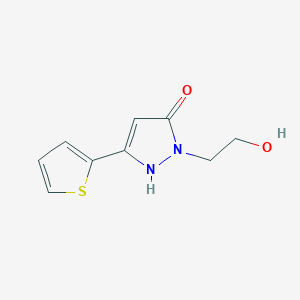
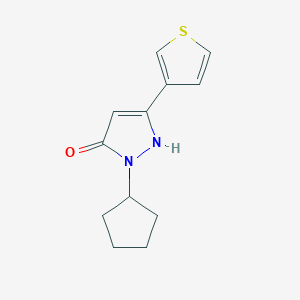
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
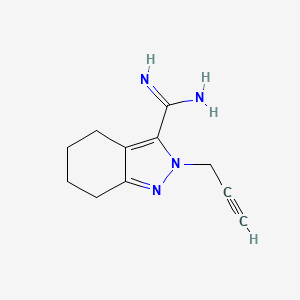
![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)
![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
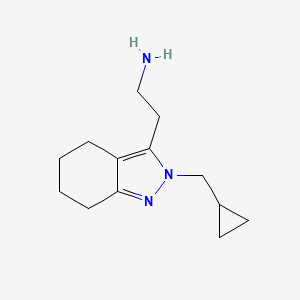
![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
